Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- is a complex organic compound that features a quinoline ring substituted with methoxy groups and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- typically involves the condensation of 6,7-dimethoxyquinoline with a suitable benzoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic attack of the quinoline nitrogen on the carbonyl carbon of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the methoxy groups may enhance its binding affinity to certain proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the methoxy-substituted quinoline structure but lacks the phenyl methanone moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar core structure but different functional groups
Uniqueness
Methanone, (6,7-dimethoxy-3-quinolinyl)phenyl- is unique due to its combination of a quinoline ring with methoxy groups and a phenyl methanone moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
107572-53-2 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(6,7-dimethoxyquinolin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-13-8-14(11-19-15(13)10-17(16)22-2)18(20)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
DGRNHASAWKWLHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.